1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol is a complex organic compound classified as a quinoline derivative. This compound features a unique structure that incorporates both a quinoline ring and a pyrazole ring, enhanced by the presence of methoxy and methyl substituents. Its chemical characteristics make it a subject of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol belongs to the class of heterocyclic compounds, specifically quinoline derivatives. It exhibits potential biological activities, making it relevant in pharmacological research.
The synthesis of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol typically involves several steps:
The synthetic route may vary based on the desired yield and purity. Industrial methods may utilize continuous flow reactors to optimize production efficiency.
The molecular formula for 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol is C15H15N3O2, with a molecular weight of approximately 269.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 2-(6-methoxy-4-methylquinolin-2-yl)-5-methyl-1H-pyrazol-3-one |
| InChI | InChI=1S/C15H15N3O2/c1-9-6-14(18-15(19)7-10(2)17-18)16-13... |
| InChI Key | KOBFNXCBOZNYCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)OC)N3C(=O)C=C(N3)C |
This structure indicates multiple functional groups that contribute to its chemical reactivity and potential biological activity .
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions (such as temperature, solvent choice, and catalysts) will significantly influence the yield and selectivity of the desired products.
The mechanism of action for 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol involves its interaction with biological targets at the molecular level:
The physical properties of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol include:
Relevant data on melting point, boiling point, and other physical constants may vary based on synthesis methods and purity levels .
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol has several applications in scientific research:
This compound's unique combination of functional groups makes it a valuable candidate for further exploration in both academic research and industrial applications.
CAS No.: 64726-91-6
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9